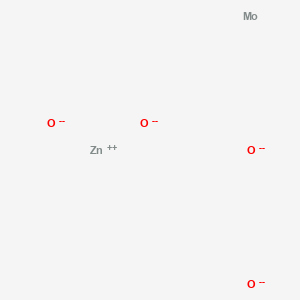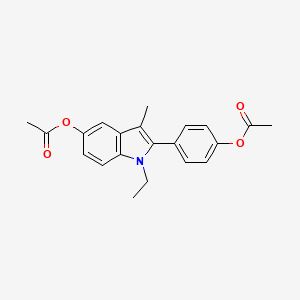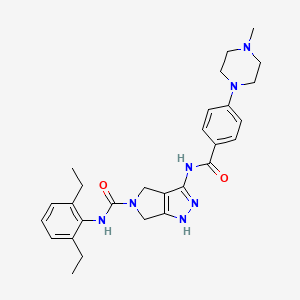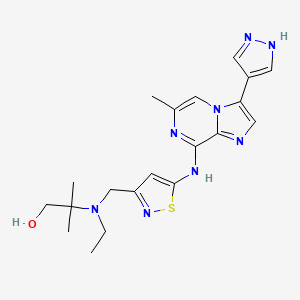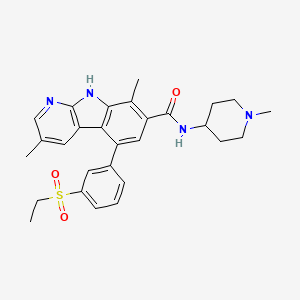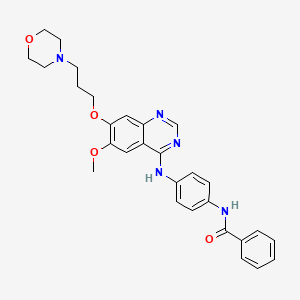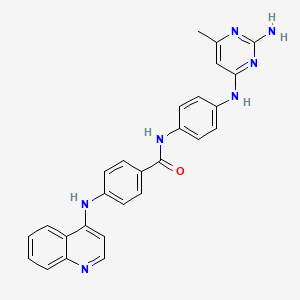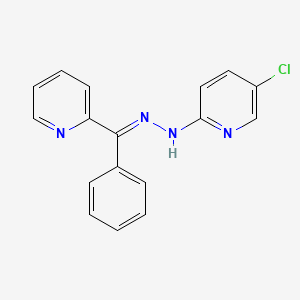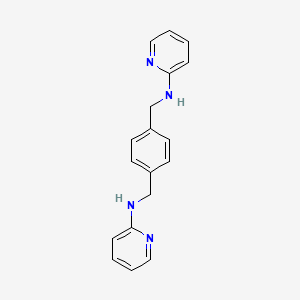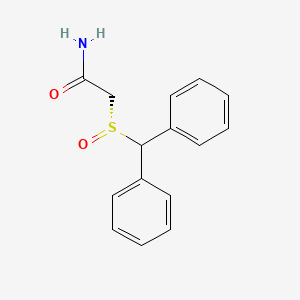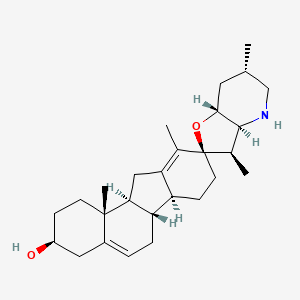
CH-223191
概述
描述
CH 223191,也称为2-甲基-2H-吡唑-3-羧酸(2-甲基-4-邻甲苯基偶氮-苯基)-酰胺,是一种合成的芳烃受体(AhR)拮抗剂。这种受体是一种配体依赖性转录因子,可以感知多种结构不同的外源和内源分子。 CH 223191 对卤代芳烃(如2,3,7,8-四氯二苯并二恶英 (TCDD))特别有效,并广泛用于科学研究,以研究与 AhR 相关的通路和毒性 .
科学研究应用
CH 223191 在科学研究中具有广泛的应用:
作用机制
CH 223191 通过选择性拮抗芳烃受体发挥作用。它与受体结合,并阻止其配体(如 TCDD)对 AhR 的激活。 这种抑制阻断了 AhR 的核易位和 DNA 结合,从而阻止 AhR 目标基因的转录 . 涉及的分子靶点和通路包括细胞色素 P450 酶,这些酶受 AhR 调控,在异生物质代谢中起着至关重要的作用 .
安全和危害
生化分析
Biochemical Properties
CH-223191 inhibits the AhR’s DNA binding and TCDD-induced luciferase activity . It interacts with the AhR pathway, particularly in the kidney . The compound this compound decreases CIH-induced blood pressure during the animal’s active period .
Cellular Effects
This compound has been shown to control blood pressure in both active and inactive periods of animals, recovering the blood pressure dipping profile in chronic intermittent hypoxia (CIH) conditions .
Molecular Mechanism
This compound acts as a ligand-selective antagonist of the AhR . It preferentially inhibits the ability of some classes of AhR agonists to bind to and/or activate the AhR and AhR signal transduction .
Temporal Effects in Laboratory Settings
The administration of this compound was not able to decrease blood pressure during the inactive phase, in CIH conditions . This suggests that a higher dose or different time of administration of this compound might be needed for an antihypertensive effect throughout the 24-h cycle .
Dosage Effects in Animal Models
The antihypertensive efficacy of this compound was evaluated in CIH conditions in Wistar rats . The results suggest that the dosage and timing of administration may need to be adjusted to achieve desired effects .
Metabolic Pathways
It is known that this compound interacts with the AhR pathway .
准备方法
CH 223191 是通过一系列涉及吡唑衍生物的化学反应合成的。制备过程通常包括以下步骤:
吡唑核的合成: 这涉及肼与 β-二酮反应形成吡唑环。
官能化: 然后用各种取代基对吡唑环进行官能化,以实现所需的化学结构。
对于工业生产,该过程通过优化反应条件进行放大,以确保高产率和纯度。 该化合物通常使用重结晶或色谱等技术进行纯化 .
化学反应分析
CH 223191 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰吡唑环上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及卤素等亲电试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
CH 223191 在作为 AhR 拮抗剂的高度特异性和效力方面是独一无二的。 与其他 AhR 拮抗剂不同,它在高浓度下不表现出激动剂活性,并且对雌激素受体没有亲和力 . 类似的化合物包括:
3'-甲氧基-4'-硝基黄酮: 另一种具有不同配体选择性的 AhR 拮抗剂.
6,2',4'-三甲氧基黄酮: 表现出物种选择性的 AhR 拮抗作用.
DIM (3,3'-二吲哚甲烷): 一种 AhR 激动剂,在某些条件下也可以作为拮抗剂发挥作用.
这些化合物在结合亲和力、选择性和生物学效应方面存在差异,使得 CH 223191 成为研究与 AhR 相关的通路和毒性的宝贵工具 .
属性
IUPAC Name |
2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNEXPODAWWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058698, DTXSID001045956 | |
| Record name | CH 223191 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301326-22-7 | |
| Record name | CH-223191 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CH 223191 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CH-223191 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CH-223191 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CH-223191?
A1: this compound is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, , , , , ].
Q2: How does this compound interact with AhR?
A2: this compound binds to the AhR, preventing the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) []. This prevents AhR activation and downstream signaling.
Q3: What are the downstream effects of this compound's interaction with AhR?
A3: By antagonizing AhR, this compound inhibits various cellular processes regulated by this receptor, including:
- Suppression of Cytochrome P450 Enzyme Expression: this compound effectively blocks TCDD-mediated induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are key target genes of AhR [, , , , ].
- Modulation of Immune Responses: this compound can prevent the AhR-mediated suppression of immune responses, including the induction of regulatory T cells and the suppression of Th17 cell differentiation [, , , , , , ].
- Inhibition of Cell Proliferation and Promotion of Apoptosis: In certain cancer cell lines, this compound has been shown to inhibit cell proliferation and promote apoptosis, potentially through the modulation of Bcl-2 family proteins like MCL1 [, ].
Q4: Does this compound exhibit any agonist activity on AhR?
A4: Unlike some known AhR antagonists, this compound has not demonstrated any detectable agonist-like activity on AhR [].
Q5: What are the potential therapeutic applications of this compound?
A5: Given its ability to modulate AhR activity, this compound holds promise for therapeutic applications in several areas:
- Prevention of TCDD-Induced Toxicity: this compound has demonstrated efficacy in preventing TCDD-induced liver toxicity and wasting syndrome in mouse models [].
- Cancer Therapy: Studies suggest this compound's potential as an anti-cancer agent by inhibiting the growth of specific cancer cell lines [, , ].
- Treatment of Inflammatory and Autoimmune Diseases: Modulation of AhR activity by this compound may be beneficial in managing inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis, where AhR signaling plays a complex role [, , , ].
- Mitigation of Cigarette Smoke-Induced Lung Injury: Research suggests that this compound may protect against cigarette smoke-induced lung inflammation by modulating AhR activity in the lungs [, ].
Q6: What is the molecular formula and weight of this compound?
A6: While the provided research does not explicitly state the molecular formula and weight of this compound, these can be determined from its chemical name, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide.
Q7: Is there any spectroscopic data available for this compound?
A7: The provided research papers do not provide detailed spectroscopic data for this compound.
Q8: Has any structure-activity relationship (SAR) studies been conducted on this compound?
A8: The provided research papers primarily focus on this compound's biological activity and do not delve into detailed SAR studies.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Various cell lines have been employed in in vitro studies, including:
- Murine and Human Hepatoma Cell Lines: These models have been used to investigate this compound's impact on AhR activation, CYP1A1 induction, and xenobiotic metabolism [, , ].
- Immune Cells: Mouse and human T cells and macrophages have been used to study this compound's effects on cytokine production, T cell differentiation, and immune regulation [, , , , , ].
- Cancer Cell Lines: Different cancer cell lines, including those derived from breast cancer, leukemia, and osteosarcoma, have been used to investigate the compound's potential anti-cancer effects [, , , ].
Q10: What in vivo models have been employed to evaluate this compound?
A10:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


